2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 478041-35-9
VCID: VC4193819
InChI: InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2
SMILES: C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N
Molecular Formula: C17H12FN3O
Molecular Weight: 293.301

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile

CAS No.: 478041-35-9

Cat. No.: VC4193819

Molecular Formula: C17H12FN3O

Molecular Weight: 293.301

* For research use only. Not for human or veterinary use.

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile - 478041-35-9

Specification

CAS No. 478041-35-9
Molecular Formula C17H12FN3O
Molecular Weight 293.301
IUPAC Name 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Standard InChI InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2
Standard InChI Key QNECWPVSGTZAHT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phthalazine core, a nitrogen-containing bicyclic system, substituted at the 3-position with a 4-fluorobenzyl group and at the 1-position with an acetonitrile moiety. The phthalazine ring system consists of two fused six-membered rings with nitrogen atoms at positions 1 and 2, contributing to its planar aromatic character . The 4-fluorobenzyl group introduces lipophilicity and electronic effects due to the fluorine atom’s strong electronegativity, while the acetonitrile substituent (-CH₂CN) adds polarity and potential hydrogen-bonding capacity .

Key Structural Identifiers:

  • IUPAC Name: 2-[3-[(4-Fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile

  • SMILES Notation: C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N

  • InChI Key: QNECWPVSGTZAHT-UHFFFAOYSA-N

Physicochemical Profile

Experimental data on solubility and stability remain limited, but computational models predict moderate lipophilicity (logP ≈ 2.1) and a polar surface area of 74.9 Ų, suggesting moderate membrane permeability . The presence of the nitrile group (-C≡N) confers a dipole moment of approximately 3.9 D, comparable to acetonitrile itself .

PropertyValueSource
Molecular FormulaC₁₇H₁₂FN₃O
Molecular Weight293.30 g/mol
CAS Registry Number478041-35-9
XLogP32.1 (predicted)
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile involves a multi-step sequence:

  • Phthalazine Core Formation: Condensation of ortho-diamines (e.g., 1,2-diaminobenzene) with carbonyl compounds (e.g., glyoxal) under acidic conditions generates the phthalazine backbone.

  • Fluorobenzyl Substitution: Nucleophilic aromatic substitution or Friedel-Crafts alkylation introduces the 4-fluorobenzyl group at the phthalazine’s 3-position.

  • Acetonitrile Functionalization: A Knoevenagel condensation or alkylation reaction attaches the acetonitrile moiety to the 1-position.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorobenzyl attachment and minimizing side reactions involving the nitrile group. Patent literature suggests using toluenesulfonic acid as a catalyst to improve yields in cyclization steps .

Biological Activity and Mechanistic Insights

Kinase Inhibition

In vitro studies of structurally analogous phthalazine derivatives demonstrate inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling (e.g., VEGF receptor kinases). The fluorobenzyl group enhances target binding through hydrophobic interactions, while the nitrile moiety may coordinate with kinase ATP-binding sites .

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The phthalazine core serves as a versatile scaffold for designing kinase inhibitors. Structural modifications at the 1- and 3-positions allow tuning of solubility and target affinity . For example, replacing the acetonitrile group with carboxylate improves aqueous solubility but reduces blood-brain barrier penetration.

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